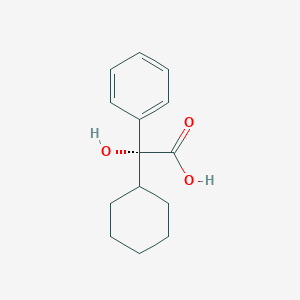

(R)-环己基羟基苯乙酸

描述

Synthesis Analysis

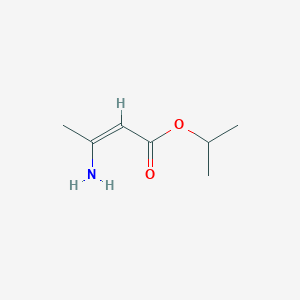

The synthesis of optically pure α,α-disubstituted (R)-amino acids, including (R)-Cyclohexylhydroxyphenylacetic acid, involves the use of chiral auxiliaries and key synthetic steps such as ring-closing metathesis and diastereoselective Grignard reactions. Notably, L-Phenylalanine cyclohexylamide has been identified as a simple and powerful chiral auxiliary for synthesizing these compounds, which can be further transformed into protected and activated amino acid building blocks ready for incorporation into peptides (Obrecht et al., 1995). Additionally, the use of L-serine as a starting material has been highlighted as a major advantage in the synthesis of functionalized cyclohexene skeletons, providing an efficient pathway to these compounds (Cong & Yao, 2006).

Molecular Structure Analysis

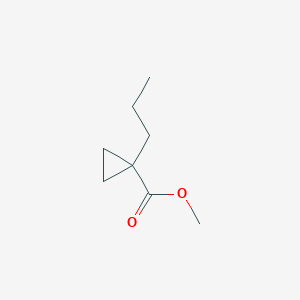

The molecular structure and absolute configurations of related cyclohexyl-based compounds have been determined through crystal structure analysis. The study of β-turn geometries and the impact of side-chain variation on conformation and crystal packing provides insight into the molecular structure of these compounds (Obrecht et al., 1995).

Chemical Reactions and Properties

Cyclohexyl-based compounds participate in various chemical reactions, including decarboxylation and cyclohydrocarbonylation, to produce derivatives with specific functionalities. For instance, catalytic decarboxylation of α-amino acids using 2-cyclohexen-1-one has been shown to afford optically active amino compounds in good yields (Hashimoto et al., 1986). Rhodium-catalyzed cyclohydrocarbonylation has been applied to the synthesis of cyclic amino acids and their congeners, demonstrating the versatility of these chemical transformations (Chiou et al., 2007).

Physical Properties Analysis

The study of physical properties, such as solubility and dissolution rate, is crucial for understanding the behavior of cyclohexyl-based compounds. For example, the synthesis and characterization of cyclohexylamine derivatives have contributed to the knowledge of their physical properties, including acute toxicity, analgesic properties, and antidepressant activity (Glushkov et al., 2006).

科学研究应用

-

Acid-Resistant Enzymes

- Field: Biotechnology

- Application: These enzymes have promising applications in chemicals, food, pharmaceuticals, and other products due to their high efficiency, specificity, and environmentally friendly properties .

- Method: Three levels of acquiring acid-resistant enzymes are summarized: mining from extreme environments and enzyme databases, modification with protein engineering and enzyme microenvironment engineering, and de novo synthesis .

- Results: The industrial applications of acid-resistant enzymes in chemicals, food, and pharmaceuticals are also summarized .

-

Lactide

- Field: Bioengineering

- Application: Lactide is mainly used for the synthesis of high molar mass poly (lactic acid) (PLA), applied as bio-based material for medical applications (e.g., prostheses and membranes), drug delivery, and hydrogels, or combined with other polymers for applications in packaging .

- Method: Lactide is produced from lactic acid dehydration, followed by the prepolymer depolymerization process, and subsequent purification .

- Results: The main applications of lactide in the market are elucidated .

-

R-Alpha Lipoic Acid

- Field: Nutrition

- Application: It has been found to enhance insulin sensitivity, increase glucose uptake in muscle cells, and promote the burning of stored fat for energy . Another important application of R-ALA is its potential role in managing blood sugar levels .

- Method: R-ALA is used as an antioxidant supplement .

- Results: By neutralizing free radicals, R-ALA can help protect against oxidative stress and reduce inflammation, which may benefit overall health and support the immune system .

-

Acid-Resistant Enzymes

- Field: Biotechnology

- Application: These enzymes have promising applications in chemicals, food, pharmaceuticals, and other products due to their high efficiency, specificity, and environmentally friendly properties .

- Method: Three levels of acquiring acid-resistant enzymes are summarized: mining from extreme environments and enzyme databases, modification with protein engineering and enzyme microenvironment engineering, and de novo synthesis .

- Results: The industrial applications of acid-resistant enzymes in chemicals, food, and pharmaceuticals are also summarized .

-

Lactide

- Field: Bioengineering

- Application: Lactide is mainly used for the synthesis of high molar mass poly (lactic acid) (PLA), applied as bio-based material for medical applications (e.g., prostheses and membranes), drug delivery, and hydrogels, or combined with other polymers for applications in packaging .

- Method: Lactide is produced from lactic acid dehydration, followed by the prepolymer depolymerization process, and subsequent purification .

- Results: The main applications of lactide in the market are elucidated .

-

R-Alpha Lipoic Acid

- Field: Nutrition

- Application: It has been found to enhance insulin sensitivity, increase glucose uptake in muscle cells, and promote the burning of stored fat for energy . Another important application of R-ALA is its potential role in managing blood sugar levels .

- Method: R-ALA is used as an antioxidant supplement .

- Results: By neutralizing free radicals, R-ALA can help protect against oxidative stress and reduce inflammation, which may benefit overall health and support the immune system .

安全和危害

未来方向

属性

IUPAC Name |

(2R)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c15-13(16)14(17,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8,12,17H,2,5-6,9-10H2,(H,15,16)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTRNSQPXEDGWMR-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C2=CC=CC=C2)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)[C@@](C2=CC=CC=C2)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00174598 | |

| Record name | Cyclohexylphenylglycolic acid, (-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00174598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Cyclohexylhydroxyphenylacetic acid | |

CAS RN |

20585-39-1 | |

| Record name | Cyclohexylphenylglycolic acid, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020585391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexylphenylglycolic acid, (-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00174598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLOHEXYLPHENYLGLYCOLIC ACID, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U22E6O9P8C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

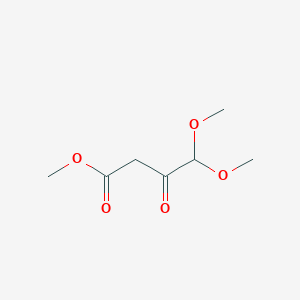

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Methoxycalix[6]arene](/img/structure/B17606.png)

![(R*,S*)-4-hydroxy-alpha-[1-(methylamino)ethyl]benzyl alcohol](/img/structure/B17611.png)